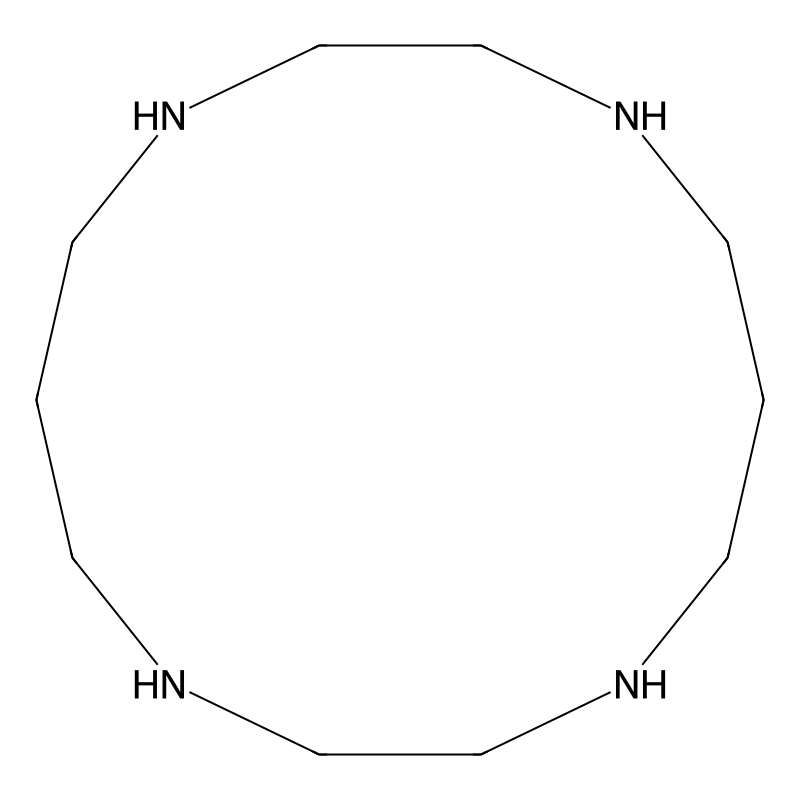

1,4,8,11-Tetraazacyclotetradecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1.4,8,11-Tetraazacyclotetradecane, also known as cyclam, is a macrocyclic ligand widely used in scientific research due to its ability to form strong and selective complexes with various metal cations []. Here's a breakdown of its applications:

Metal Ion Sequestration

Cyclam's cavity structure allows it to encapsulate metal ions, effectively removing them from solution. This property is valuable in various fields, including decontamination of radioactive waste [] and separation of rare earth elements [].

Catalysis

Cyclam complexes can act as catalysts in various chemical reactions. The ligand's ability to fine-tune the electronic properties of the central metal ion allows researchers to design catalysts for specific reactions [].

Molecular Recognition

Cyclam's ability to bind specific metal ions makes it a valuable tool for developing sensors and probes for metal ion detection. By attaching functional groups to the cyclam scaffold, researchers can create molecules that selectively bind to target metal ions [].

Biomimetic Chemistry

Cyclam can mimic the behavior of natural chelators found in biological systems. This property allows researchers to study metal-ion transport and metabolism in living organisms [].

1,4,8,11-Tetraazacyclotetradecane, commonly known as cyclam, is an organic compound with the molecular formula C10H24N4. This macrocyclic ligand features four secondary amine groups arranged in a cyclic structure, making it a member of the aza-crown ether family. Cyclam is a white solid that is soluble in water and exhibits a unique ability to form stable complexes with various transition metal cations due to its nitrogen-rich framework . The compound was first synthesized through the reaction of 1,3-dibromopropane and ethylenediamine .

Cyclam's primary mechanism of action lies in its ability to form coordination complexes with metal ions. By encapsulating the metal ion within its cyclic structure, cyclam can alter its reactivity, solubility, and transport properties. This complexation ability makes cyclam valuable in various applications, such as:

- Selective metal ion separation: Cyclam can be used to selectively extract specific metal ions from mixtures due to its varying binding affinities for different metals.

- Drug delivery: Cyclam-based complexes can be designed to deliver drugs to specific targets in the body by leveraging the metal ion's interaction with biological systems [].

Cyclam and its metal complexes have been studied for their biological activities. The ability of cyclam to bind metal ions makes it a candidate for applications in drug delivery and as a potential therapeutic agent. For instance, certain metal-cyclam complexes have shown promise in targeting cancer cells due to their selective binding properties and ability to release therapeutic agents upon interaction with biological environments .

The synthesis of 1,4,8,11-tetraazacyclotetradecane can be achieved through several methods:

- Conventional Synthesis: The original method involves reacting 1,3-dibromopropane with ethylenediamine.

- Methylation: To produce more stable derivatives like tetramethylcyclam, methylation using formaldehyde and formic acid is employed .

- Alternative Synthetic Routes: Recent studies have explored new synthetic pathways that enhance yield and purity while reducing reaction times .

Cyclam has diverse applications across various fields:

- Coordination Chemistry: As a ligand for transition metals in complex formation.

- Drug Delivery Systems: Its ability to encapsulate metal ions makes it suitable for targeted drug delivery.

- Electroactive Cavities: Cyclam derivatives are utilized in creating molecules with electroactive properties for sensors and electronic devices .

Studies on the interactions of cyclam with different metal ions reveal its strong binding affinity and selectivity. For instance, cyclam forms stable complexes with nickel(II), copper(II), and cobalt(II), which are characterized by distinct geometric configurations depending on the metal ion involved. These interactions are crucial for understanding the ligand's role in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 1,4,8,11-tetraazacyclotetradecane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Number of Nitrogens | Unique Features |

|---|---|---|---|

| 1,4,7-Triazacyclononane | Aza-crown ether | 3 | Forms five-membered chelate rings only |

| 1,4,8-Triazacyclotridecane | Aza-crown ether | 3 | Similar cyclic structure but fewer nitrogen atoms |

| Cyclen (1,4,7,10-tetraazacyclododecane) | Aza-crown ether | 4 | Forms only five-membered chelate rings |

| Tetramethylcyclam (derivative of cyclam) | Aza-crown ether | 4 | Enhanced oxidative stability compared to cyclam |

Cyclam stands out due to its ability to form stable complexes with various transition metals while maintaining a unique configuration that allows for multiple diastereomers based on the orientation of its nitrogen atoms . This versatility makes it particularly valuable in both chemical synthesis and biological applications.

Classical Cyclization Methods

The synthesis of 1,4,8,11-tetraazacyclotetradecane has evolved through several classical methodologies, each offering distinct advantages in terms of yield, selectivity, and operational simplicity. The template synthesis approach, pioneered in the early development of cyclam chemistry, remains one of the most effective classical methods [1] [2]. This methodology involves the coordination of linear tetraamine precursors to metal ions, which serve as templates to organize the molecular framework prior to cyclization.

The most widely employed classical template synthesis utilizes nickel(II) ions as the organizing center [1] [2]. The procedure begins with the condensation of ethylenediamine and glyoxal in the presence of 1,3-diaminopropane, followed by coordination to nickel(II) salts. The metal template enforces the appropriate spatial arrangement of the nitrogen donors, facilitating subsequent cyclization. The diimine intermediate formed through this condensation is then reduced using Raney alloy in sodium hydroxide solution, significantly improving the yield to 67% compared to earlier methods using hydrogen under pressure (20% yield) or sodium borohydride (40% yield) [2]. The final step involves demetallation using sodium cyanide to liberate the free cyclam ligand.

An alternative classical approach employs the direct cyclization of triethylenetetramine with formaldehyde under acidic conditions [3]. This method, while conceptually simpler, typically yields 40-50% of the desired macrocycle due to competing polymerization reactions and the formation of larger ring systems. The reaction proceeds through the formation of hexahydropyrimidine intermediates, which subsequently undergo intramolecular cyclization.

The tosyl protection strategy represents another classical methodology that addresses the challenge of regioselectivity in cyclam synthesis [4]. This approach involves the selective protection of nitrogen centers using tosyl groups, followed by alkylation and subsequent deprotection. While this method provides good control over regiochemistry, yields are typically limited to approximately 50% due to the formation of mono-, di-, and triprotected byproducts.

Modern Functionalization Strategies (N-Alkylation, C-Functionalization)

Contemporary approaches to cyclam functionalization have expanded significantly beyond classical cyclization methods, with particular emphasis on selective N-alkylation and innovative C-functionalization strategies. These modern methodologies enable the preparation of sophisticated cyclam derivatives with tailored properties for specific applications.

N-Alkylation Methodologies

Recent developments in N-alkylation have focused on achieving high selectivity and operational simplicity. A breakthrough methodology involves the use of partially miscible aqueous-organic biphasic systems for direct N-tetraalkylation [5] [6]. This approach combines cyclam with alkyl halides (4.1 equivalents) in a 1:1 mixture of aqueous sodium hydroxide solution (1 M) and acetonitrile. The key innovation lies in shaking rather than stirring the reaction mixture, which results in the formation of a fine precipitate at the solvent phase barrier within five minutes. After six hours of shaking, the N-tetraalkylated product can be collected via filtration in excellent yield and high purity.

This biphasic methodology has demonstrated remarkable success with a range of substrates, including propargyl bromide, benzyl bromide, and substituted aromatic halides [5] [6]. The method is particularly effective for hydrophobic alkylating agents, as the N-tetraalkylated products tend to precipitate selectively without contamination from mono-, di-, tri-, or over-alkylated species. Yields typically range from 83-90% for various alkyl halides, representing a significant improvement over traditional approaches.

The mechanochemical approach represents another modern advancement in N-functionalization [7]. This methodology employs grinding and microwave heating techniques to achieve N-alkylation of glyoxal-bridged bisaminal cyclam derivatives. The mechanochemical synthesis of cross-bridged cyclam, a key intermediate for CB-TE2A used in positron emission tomography medical imaging, demonstrates the practical utility of this approach. The overall synthesis time can be reduced from 35 days (conventional synthesis) to just 5 days using mechanochemical methods.

C-Functionalization Strategies

C-functionalization of cyclam represents a more recent and sophisticated approach that preserves the coordination properties of the macrocycle while introducing functional groups at carbon centers [8] [9]. The most significant advancement in this area involves copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) chemistry applied to cyclam derivatives.

The facile two-step C-functionalization methodology begins with a hydroxyethyl cyclam derivative that serves as the starting material [8] [9]. The process utilizes Boc-protecting groups to prevent undesired copper coordination during the click chemistry reaction. This protection strategy ensures that the CuAAC reaction proceeds efficiently while maintaining the structural integrity of the macrocyclic framework.

The optimized C-functionalization conditions enable the preparation of cyclam derivatives bearing a wide range of functional groups through click chemistry. The methodology involves the conversion of the hydroxyethyl group to an azide functionality, followed by CuAAC with various terminal alkynes. This approach provides excellent functional group tolerance and yields products with high purity.

The synthetic methodology has been successfully extended to more complex systems, including trehalose-based Siamese twin amphiphiles, demonstrating the versatility and broad applicability of the C-functionalization strategy [8]. These advanced materials show promising applications in gene delivery, highlighting the potential of C-functionalized cyclam derivatives in biomedical applications.

Another innovative C-functionalization approach involves the synthesis of C,C′-linked bis-cyclam architectures through the "bis-aminal" route [10]. This methodology employs smart design of α,β-unsaturated ketones or alkyl halides as bis-cyclizing agents. The controlled synthesis enables the preparation of rare C,C′-xylylene-bis-cyclam derivatives under mild conditions with decent yields. These bis-cyclam structures exhibit interesting biological activities, including CXCR4 receptor inhibition, which is relevant for HIV research applications.

Table 1: Synthesis Methods for 1,4,8,11-Tetraazacyclotetradecane

| Synthesis Method | Starting Materials | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Template Synthesis (Ni(II) complex) | Ethylenediamine, glyoxal, 1,3-diaminopropane | 67 | NaOH, Raney alloy, demetallation with NaCN | [2] |

| Tosyl Protection Route | Cyclam, tosyl chloride | 50 | DMF, K2CO3, elevated temperature | [4] |

| Glyoxal-Bridged Method | Triethylenetetramine, glyoxal | 70-90 | Water, calcium hydroxide, 0-50°C | [11] |

| Direct Cyclization from Triethylenetetramine | Triethylenetetramine, formaldehyde | 40-50 | Aqueous solution, acidic conditions | [3] |

| Raney Alloy Reduction | Diimine precursor, Raney alloy | 67 | NaOH solution, room temperature | [2] |

| Oxamide Protection | Cyclam, diethyl oxalate | 50 | Methanol, reflux conditions | [4] |

| Mechanochemical Synthesis | Bisaminal cyclam, alkyl halides | 83-90 | Grinding, microwave heating | [7] |

| Benzaldehyde Template Route | p-Phenylenediamine, benzaldehyde | Not specified | Metal template, nitroethane | [12] |

Crystal Structure Analysis

X-ray Crystallographic Studies

X-ray crystallographic investigations of 1,4,8,11-tetraazacyclotetradecane and its derivatives have provided fundamental insights into the molecular geometry, conformational preferences, and supramolecular organization of this important macrocyclic ligand. These studies reveal the remarkable conformational flexibility of the cyclam framework and its ability to adapt to different coordination environments and protonation states.

The crystal structure of the free cyclam base has been challenging to obtain due to its hygroscopic nature and tendency to form various solvates. However, crystallographic studies of protonated forms have been more successful. The tetraprotonated cyclam tetraperchlorate dihydrate (cyclam·4HClO4·2H2O) represents one of the most thoroughly characterized forms [13]. In this structure, the macrocycle adopts the Type I conformation, which molecular mechanics calculations identify as the lowest energy arrangement for the diprotonated species.

Metal complexes of cyclam have provided the most extensive crystallographic database. The chromium(III) complexes, in particular, have been extensively studied due to their kinetic inertness and ease of crystallization. The structure of cis-[Cr(cyclam)(NCS)2]Br demonstrates the adoption of the cis-V conformation by the macrocyclic ligand [14]. In this arrangement, the chromium(III) ion is coordinated by the four nitrogen atoms of cyclam (Cr-N distances ranging from 2.075(3) to 2.081(3) Å) and two thiocyanate ligands in a cis configuration, displaying a distorted octahedral coordination sphere.

The dichromate salt bis[cis-(cyclam)bis(thiocyanato-κN)chromium(III)] dichromate monohydrate provides another example of the cis-V conformation [15]. The Cr-N(cyclam) bond lengths in this structure range from 2.080(2) to 2.097(2) Å, while the average Cr-N(NCS) bond length is 1.985(4) Å. The dichromate anion exhibits disorder around an inversion center, leading to a bent Cr-O-Cr bridging angle of 157.7(3)°.

Copper(II) cyclam complexes exhibit particularly interesting structural features. The crystal structure of Cu(benzyl-cyclam)2·2H2O reveals a square-pyramidal geometry around the copper center [16]. The Cu-N bond distances show a clear distinction between benzylated (2.109(4) Å) and unsubstituted (2.007(5) Å) nitrogen atoms, with the longer distances attributed to steric hindrance from the benzyl substituents. The copper atom is displaced 0.201(3) Å out of the basal plane defined by the four nitrogen atoms.

Zinc(II) complexes present unique structural challenges due to the tendency of zinc to adopt tetrahedral geometries. In the structure of [Zn(cyclam)]3(SbS4)2·9H2O, the zinc cations are disordered around centers of inversion and shifted out of the N4 plane of the cyclam ligand by 0.32-0.50 Å [17]. This results in five-coordinate zinc centers with distorted square-pyramidal geometries, where the apical position is occupied by sulfur atoms from the tetrathioantimonate anions.

The crystallographic analysis of the tetraacetic acid derivative of cyclam (H4TETA) provides insight into the conformational behavior of functionalized cyclam systems [18]. This compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 7.816(2) Å, b = 14.656(2) Å, c = 11.647(3) Å, and β = 102.52(4)°. The tetraaza ring adopts a quadrangular conformation, which represents one of the most stable geometric arrangements for 14-membered macrocycles.

Table 2: X-ray Crystallographic Data for Cyclam and Its Complexes

| Complex/Salt | Space Group | Unit Cell Parameters (Å, °) | Conformation | Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| Free Cyclam | Not specified | Not available | Various conformers | Not specified | [13] |

| [Cr(cyclam)(NCS)2]Br | Monoclinic P21/n | a=15.246(5), b=23.240(7), c=8.540(4) | cis-V | Cr-N(cyclam): 2.075-2.081 | [14] |

| Cyclam·4HClO4·2H2O | Not specified | Not available | Type I | Not specified | [13] |

| [Cr(cyclam)(NCS)2]2[Cr2O7]·H2O | Not specified | Not available | cis-V | Cr-N(cyclam): 2.080-2.097 | [15] |

| H4(cyclam-COOH)4 (TETA) | Monoclinic P21/c | a=7.816(2), b=14.656(2), c=11.647(3), β=102.52(4) | Quadrangular | Not specified | [18] |

| Cu(benzyl-cyclam)2·2H2O | Not specified | Not available | trans-III | Cu-NBn: 2.109(4), Cu-NH: 2.007(5) | [16] |

| [Zn(cyclam)]3(SbS4)2·9H2O | Not specified | Not available | Disordered | Zn shifted 0.32-0.50 out of N4 plane | [17] |

Conformational Dynamics in Solid State

The conformational dynamics of cyclam in the solid state represent a fascinating interplay between intramolecular strain, intermolecular interactions, and crystal packing forces. Unlike solution-phase dynamics, solid-state conformational behavior is significantly constrained by the crystalline environment, yet important insights into the intrinsic flexibility of the macrocyclic framework can still be obtained.

The protonation-dependent conformational changes observed in crystalline cyclam derivatives provide crucial information about the energetics of ring inversion processes [13]. Molecular mechanics calculations combined with experimental structural data reveal that the minimum strain energy conformation for the macrocyclic ring changes significantly upon protonation. The free cyclam ligand preferentially adopts conformations that minimize van der Waals repulsions while maximizing favorable electrostatic interactions.

In the diprotonated state (cyclam·H2+), the macrocycle adopts the Type I conformation, which corresponds to the global minimum energy structure according to molecular mechanics calculations [13]. This conformation features a specific arrangement of nitrogen lone pairs and protonation sites that minimizes electrostatic repulsion while maintaining optimal hydrogen bonding interactions with counterions and solvent molecules.

The triprotonated species (cyclam·H3+) exhibits markedly different conformational preferences [13]. The Type IV conformer becomes energetically favored despite the increased electrostatic repulsion from three positive charges confined within the macrocyclic cavity. This conformational change is attributed to the need to accommodate the third proton while minimizing unfavorable van der Waals interactions. The conformational flexibility of the cyclam framework allows it to adopt a more folded structure that effectively shields the positive charges from direct interaction.

Temperature-dependent studies of crystalline cyclam complexes reveal limited conformational mobility in the solid state. The chromium(III) complexes, being kinetically inert, provide excellent models for studying thermal effects on macrocycle conformation [19] [20]. High-field electron paramagnetic resonance studies at 94.5 GHz demonstrate that the rhombic distortion parameters (D and E values) show subtle temperature dependence. At room temperature, the crystal field is predominantly rhombic, and as temperature decreases to 10 K, the rhombicity of the D tensor increases slightly.

The solid-state conformational dynamics are strongly influenced by hydrogen bonding networks. In the crystal structure of dioxocyclam derivatives, intermolecular hydrogen bonds involving the oxo groups and surrounding anions lead to the adoption of diamond-lattice-type [21] [22] [21] [22] conformations [23]. These conformations would be energetically unfavorable in isolation but are stabilized by the cooperative network of hydrogen bonding interactions in the crystal lattice.

Metal coordination introduces additional constraints on conformational dynamics while simultaneously providing stabilization through chelation effects. The cis-V conformation observed in numerous chromium(III) and other transition metal complexes represents a compromise between ligand strain and metal-ligand bonding optimization [15] [14]. The macrocycle adopts a configuration that maximizes overlap between nitrogen lone pairs and metal d-orbitals while minimizing ring strain.

Disorder phenomena provide direct evidence for conformational dynamics in the solid state. The zinc(II) complexes with tetrathioantimonate anions exhibit crystallographically observed disorder of the metal centers around inversion centers [17]. This disorder reflects the relatively low energy barrier for zinc displacement within the macrocyclic cavity and demonstrates that even in the crystalline state, certain degrees of conformational freedom are retained.

The influence of crystal packing on conformational preferences is particularly evident in the structures of N-substituted cyclam derivatives. The bis-benzyl substituted copper(II) complex adopts the trans-III configuration in the solid state [16], where the two benzyl groups are located on opposite sides of the macrocycle. This arrangement minimizes intramolecular steric interactions while allowing for optimal crystal packing through π-π interactions between benzyl groups of adjacent molecules.

Table 4: Conformational Analysis of Cyclam in Different States

| Conformation | Description | Stability/Energy | Observed In | Reference |

|---|---|---|---|---|

| trans-I (R,S,R,S) | All N-H bonds on same side of macrocyclic plane | Stable at high pH (>8.2) | Cd(II) complexes in solution | [24] |

| trans-III (alternating) | N-H bonds alternating up and down | Common in metal complexes | Cr(III), Cu(II) complexes | [15] [14] |

| cis-V (R,R,R,R) | All N-H bonds same configuration | Thermodynamically stable as trans-I | Various metal complexes | [15] [25] |

| Type I | Lowest energy protonated form | Crystallographically observed | Cyclam·H2+ crystals | [13] |

| Type IV | Minimum strain energy for cyclam·H3+ | MM calculations minimum | Cyclam·H3+ calculated | [13] |

| Quadrangular | Most stable geometry for 14-membered cycle | One of most stable arrangements | TETA derivatives | [18] |

| Square-folded | Metal coordination induced | Metal-dependent | Transition metal complexes | [23-30] |

| Diamond-lattice [21] [22] [21] [22] | Observed in diprotonated species | Hydrogen bonding stabilized | Dioxocyclam salts | [23] |

Spectroscopic Characterization Techniques

NMR and IR Spectral Analysis

Nuclear magnetic resonance and infrared spectroscopic techniques provide complementary and indispensable methods for the structural characterization of 1,4,8,11-tetraazacyclotetradecane and its derivatives. These analytical approaches offer detailed insights into molecular geometry, conformational dynamics, and intermolecular interactions in both solution and solid phases.

Proton NMR Spectroscopic Analysis

The 1H NMR spectrum of free cyclam in deuterated chloroform exhibits characteristic patterns that reflect the symmetry and conformational behavior of the macrocyclic framework [26] [27]. The spectrum typically displays five distinct multiplets integrating for four protons each, corresponding to the five chemically distinct methylene environments within the 14-membered ring. The chemical shifts for the ethylene bridges adjacent to nitrogen centers appear in the range δ 2.7-2.9 ppm, while the propylene bridge methylenes resonate at δ 1.8-2.0 ppm.

The equivalence of geminal protons within each methylene group indicates rapid nitrogen inversion on the NMR timescale, which averages the chemical environments and produces apparent C2 symmetry. This dynamic behavior is characteristic of secondary amines in macrocyclic systems and provides important information about the conformational flexibility of the cyclam framework.

Temperature-dependent NMR studies reveal the activation barriers for conformational interconversion processes. At low temperatures, line broadening and eventual decoalescence of the methylene signals occur as the rate of nitrogen inversion approaches the NMR timescale. These phenomena enable the determination of activation energies for ring inversion processes, typically ranging from 40-60 kJ/mol depending on the specific derivative and solvent system.

N-substituted cyclam derivatives exhibit distinctly different NMR characteristics. Trans-disubstituted cyclams maintain the five-signal pattern in both 1H and 13C NMR spectra, with the pendant arm methylenes appearing as singlets due to fast nitrogen inversion maintaining C2 symmetry [27]. The benzyl methylene protons in N-dibenzyl cyclam derivatives typically resonate as singlets around δ 3.6-3.8 ppm, providing clear evidence for successful N-functionalization.

Carbon-13 NMR Spectroscopic Analysis

The 13C NMR spectrum of cyclam provides unambiguous identification of the macrocyclic carbon framework [27]. The spectrum exhibits five distinct carbon resonances corresponding to the symmetry-related methylene groups within the ring system. The carbons adjacent to nitrogen centers appear in the range δ 46-50 ppm, while the central methylene carbons of the propylene bridges resonate at δ 23-25 ppm.

The 13C NMR technique proves particularly valuable for distinguishing between regioisomers of substituted cyclam derivatives. The chemical shift differences between various carbon environments are sufficiently large to enable unambiguous structural assignments, even for closely related isomers. This characteristic makes 13C NMR an essential tool for monitoring synthetic transformations and assessing product purity.

Protonated cyclam species exhibit simplified NMR spectra due to the restricted conformational mobility imposed by electrostatic repulsion between positively charged nitrogen centers [27]. The tetraprotonated cyclam chloride salt displays only three resonances in both 1H and 13C NMR spectra, corresponding to the methylene groups of the [C2] and [C3] chain segments. This simplification reflects the adoption of a more rigid conformation that reduces the number of magnetically distinct environments.

Infrared Spectroscopic Analysis

Infrared spectroscopy provides crucial information about the hydrogen bonding behavior and conformational preferences of cyclam and its derivatives. The N-H stretching region (3200-3400 cm⁻¹) is particularly diagnostic, with the frequency and bandwidth providing insights into intramolecular and intermolecular hydrogen bonding interactions [28] [29].

Free cyclam typically exhibits N-H stretching vibrations around 3280-3350 cm⁻¹, with the exact frequency depending on the degree of hydrogen bonding and the physical state of the sample. In the solid state, broader absorptions centered around 3480 cm⁻¹ indicate extensive intermolecular hydrogen bonding networks that stabilize particular conformational arrangements [29].

The C-H stretching vibrations appear in the range 2916-2871 cm⁻¹ and provide information about the alkyl chain environments within the macrocycle [28]. The C-N stretching vibrations, occurring in the 1000-1200 cm⁻¹ region, are sensitive to the nitrogen coordination environment and can be used to monitor metal complexation or protonation processes.

N-substituted cyclam derivatives show characteristic changes in the infrared spectrum that reflect the altered electronic environment of the nitrogen centers. N-acyl derivatives, such as the tetraacryloyl and tetrabenzoyl cyclams, exhibit strong carbonyl stretching vibrations around 1700 cm⁻¹, providing unambiguous evidence for successful acylation [28]. The C=C stretching vibrations of acryloyl groups appear around 1520 cm⁻¹, enabling monitoring of polymerization or cross-linking reactions.

Table 3: Spectroscopic Characterization Data for Cyclam

| Technique | Key Signals/Frequencies | Assignment/Notes | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 1H NMR (CDCl3) | δ 2.7-2.9 ppm (CH2-N), δ 1.8-2.0 ppm (CH2-CH2) | Five signals for cyclam backbone protons | CDCl3, room temperature | [26] [27] |

| 13C NMR (CDCl3) | δ 46-50 ppm (CH2-N), δ 23-25 ppm (CH2-CH2) | Five carbon resonances for cyclam ring | CDCl3, room temperature | [27] |

| IR (KBr) | ν(N-H): 3200-3400 cm⁻¹, ν(C-N): 1000-1200 cm⁻¹ | N-H stretching, C-N stretching vibrations | KBr pellet, room temperature | [28] [29] |

| IR (cyclam complexes) | ν(N-H): 3480 cm⁻¹ (broad), ν(C-H): 2916-2871 cm⁻¹ | Broad N-H stretch indicates hydrogen bonding | Various, including perchlorate salts | [29] |

Resonance Raman and EPR Investigations

Resonance Raman spectroscopy and electron paramagnetic resonance techniques provide sophisticated analytical capabilities for investigating the electronic structure, coordination environment, and dynamic behavior of cyclam complexes. These advanced spectroscopic methods offer unique insights that complement conventional NMR and infrared approaches.

Resonance Raman Spectroscopic Studies

Resonance Raman spectroscopy has proven particularly valuable for investigating cyclam complexes incorporated into solid matrices and heterogeneous systems. The resonance enhancement effect enables selective observation of vibrational modes associated with the metal-cyclam chromophore while suppressing signals from the supporting matrix [30] [31].

Studies of mesoporous silica functionalized with nickel-cyclam complexes demonstrate the power of resonance Raman techniques for monitoring functionalization efficiency and determining the distribution of active groups within porous materials [30] [31]. The resonance Raman spectra exhibit characteristic bands in the 1300-1600 cm⁻¹ region attributed to C-N stretching vibrations, while ring breathing and deformation modes appear in the 800-1000 cm⁻¹ range.

The clustering of active groups within the mesoporous framework significantly alters the resonance Raman spectra through broadening and frequency shifts of the corresponding bands compared to separated molecules [31]. These spectral changes provide direct evidence for intermolecular interactions and enable optimization of synthetic procedures to achieve desired distributions of functional groups.

The assignment of resonance Raman bands relies on comparison with calculated vibrational frequencies and analysis of isotopic substitution effects. The metal-nitrogen stretching vibrations typically appear in the 400-600 cm⁻¹ region, while internal ligand modes dominate the higher frequency ranges. The relative intensities of different vibrational modes provide information about the electronic structure and coordination geometry of the metal center.

Electron Paramagnetic Resonance Investigations

EPR spectroscopy provides unparalleled sensitivity for investigating paramagnetic cyclam complexes and offers detailed information about electronic structure, coordination geometry, and dynamic processes. The technique is particularly powerful for studying copper(II), chromium(III), and other transition metal complexes of cyclam [32] [19] [20].

Copper(II) cyclam complexes exhibit well-resolved EPR spectra that provide detailed information about the coordination environment and molecular dynamics [32]. The g-values typically range from 2.01 to 2.02, characteristic of square-planar copper(II) environments. Hyperfine coupling to the copper nucleus (I = 3/2) produces characteristic four-line patterns, while superhyperfine coupling to coordinated nitrogen nuclei provides additional structural information.

Studies of copper-cyclam complexes intercalated in clay minerals reveal the effects of orientation and molecular dynamics on EPR spectral parameters [32]. Partially oriented clay films produce orientation-dependent EPR spectra that can be simulated to determine the degree of ordering and the orientation of the complex relative to the clay layers. The CuN4 plane is found to be parallel to the clay layers, with the orientation described by a Gaussian distribution with a standard deviation of approximately 20°.

High-field EPR studies at 94.5 GHz have enabled precise determination of zero-field splitting parameters in chromium(III) cyclam complexes [19] [20]. The large zero-field splitting parameters (D = -0.305 to -0.348 cm⁻¹) reflect significant rhombic distortion in the chromium coordination environment. The rhombic parameter E ranges from 0.041 to 0.042 cm⁻¹, corresponding to E/D ratios of 0.12-0.14.

The temperature dependence of EPR parameters provides insights into structural dynamics and intermolecular interactions in the solid state [19] [20]. High-field EPR studies reveal that the crystal field is predominantly rhombic at room temperature, with the rhombicity increasing slightly as temperature decreases to 10 K. These subtle changes reflect the importance of intermolecular interactions and hydrogen bonding networks in determining the detailed electronic structure.

Variable-temperature EPR studies of cyclam complexes enable determination of activation energies for dynamic processes such as conformational interconversion and ligand exchange. The Arrhenius-type temperature dependence observed at elevated temperatures is consistent with thermally activated back-intersystem crossing processes that control nonradiative decay pathways.

Gas-phase EPR studies using ion trap techniques provide fundamental insights into the intrinsic properties of cyclam complexes without interference from solvent or crystal packing effects [33] [34] [35]. These investigations employ chemical reduction methods to prepare labile Ni(I) cyclam species and characterize their electronic and vibrational properties using cryogenic ion spectroscopy techniques.

The vibrational spectra of gas-phase cyclam complexes obtained using messenger tagging (H2 and N2) over the range 800-4000 cm⁻¹ enable detailed comparison with electronic structure calculations [33] [35]. The conformational changes induced by different oxidation states and coordination environments can be directly observed and quantified, providing benchmark data for theoretical methods.

Chemical reduction of Ni(II) cyclam to generate Ni(I) species enables investigation of the catalytically relevant intermediates involved in CO2 reduction processes [33] [35]. The vibrational spectra reveal significant conformational changes upon reduction, with the cyclam ligand adopting different geometries to accommodate the changed electronic structure of the metal center.

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

GHS Hazard Statements

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Kobetić R, Ključarić V, Saftić D, Matić J, Ban Ž, Kazazić S, Žinić B. The transformation from 2°-amine to 3°-amine of cyclam ring alter the fragmentation patterns of 1-tosylcytosine-cyclam conjugates. J Mass Spectrom. 2018 May 8. doi: 10.1002/jms.4197. [Epub ahead of print] PubMed PMID: 29739033.

3: Kuehnel MF, Sahm CD, Neri G, Lee JR, Orchard KL, Cowan AJ, Reisner E. ZnSe quantum dots modified with a Ni(cyclam) catalyst for efficient visible-light driven CO(2) reduction in water. Chem Sci. 2018 Jan 24;9(9):2501-2509. doi: 10.1039/c7sc04429a. eCollection 2018 Mar 7. PubMed PMID: 29732127; PubMed Central PMCID: PMC5911736.

4: Le Bihan T, Navarro AS, Le Bris N, Le Saëc P, Gouard S, Haddad F, Gestin JF, Chérel M, Faivre-Chauvet A, Tripier R. Synthesis of C-functionalized TE1PA and comparison with its analogues. An example of bioconjugation on 9E7.4 mAb for multiple myeloma (64)Cu-PET imaging. Org Biomol Chem. 2018 Apr 27. doi: 10.1039/c8ob00499d. [Epub ahead of print] PubMed PMID: 29701218.

5: Xie Y, Wang Y, Li J, Hang Y, Oupický D. Promise of chemokine network-targeted nanoparticles in combination nucleic acid therapies of metastatic cancer. Wiley Interdiscip Rev Nanomed Nanobiotechnol. 2018 Apr 26:e1528. doi: 10.1002/wnan.1528. [Epub ahead of print] Review. PubMed PMID: 29700990.

6: Schneider CR, Manesis AC, Stevenson MJ, Shafaat HS. A photoactive semisynthetic metalloenzyme exhibits complete selectivity for CO(2) reduction in water. Chem Commun (Camb). 2018 May 3;54(37):4681-4684. doi: 10.1039/c8cc01297k. PubMed PMID: 29675518; PubMed Central PMCID: PMC5934327.

7: Drahoš B, Trávníček Z. Spin crossover Fe(ii) complexes of a cross-bridged cyclam derivative. Dalton Trans. 2018 May 1;47(17):6134-6145. doi: 10.1039/c8dt00414e. PubMed PMID: 29667691.

8: Zhanaidarova A, Moore CE, Gembicky M, Kubiak CP. Covalent attachment of [Ni(alkynyl-cyclam)](2+) catalysts to glassy carbon electrodes. Chem Commun (Camb). 2018 Apr 19;54(33):4116-4119. doi: 10.1039/c8cc00718g. PubMed PMID: 29620782.

9: Bi W, Li X, You R, Chen M, Yuan R, Huang W, Wu X, Chu W, Wu C, Xie Y. Surface Immobilization of Transition Metal Ions on Nitrogen-Doped Graphene Realizing High-Efficient and Selective CO(2) Reduction. Adv Mater. 2018 May;30(18):e1706617. doi: 10.1002/adma.201706617. Epub 2018 Mar 25. PubMed PMID: 29575274.

10: Spain M, Wong JK, Nagalingam G, Batten JM, Hortle E, Oehlers SH, Jiang XF, Murage HE, Orford JT, Crisologo P, Triccas JA, Rutledge PJ, Todd MH. Antitubercular Bis-Substituted Cyclam Derivatives: Structure-Activity Relationships and in Vivo Studies. J Med Chem. 2018 Apr 26;61(8):3595-3608. doi: 10.1021/acs.jmedchem.7b01569. Epub 2018 Apr 5. PubMed PMID: 29558124.

11: Judkins EC, Zeller M, Ren T. Synthesis and Characterizations of Macrocyclic Cr(III) and Co(III) 1-Ethynyl Naphthalene and 9-Ethynyl Anthracene Complexes: An Investigation of Structural and Spectroscopic Properties. Inorg Chem. 2018 Feb 19;57(4):2249-2259. doi: 10.1021/acs.inorgchem.7b03128. Epub 2018 Feb 7. PubMed PMID: 29411976.

12: Zhou Y, Yu F, Zhang F, Chen G, Wang K, Sun M, Li J, Oupický D. Cyclam-Modified PEI for Combined VEGF siRNA Silencing and CXCR4 Inhibition To Treat Metastatic Breast Cancer. Biomacromolecules. 2018 Feb 12;19(2):392-401. doi: 10.1021/acs.biomac.7b01487. Epub 2018 Jan 19. PubMed PMID: 29350899.

13: Zhu J, Usov PM, Xu W, Celis-Salazar PJ, Lin S, Kessinger MC, Landaverde-Alvarado C, Cai M, May AM, Slebodnick C, Zhu D, Senanayake SD, Morris AJ. A New Class of Metal-Cyclam-Based Zirconium Metal-Organic Frameworks for CO(2) Adsorption and Chemical Fixation. J Am Chem Soc. 2018 Jan 24;140(3):993-1003. doi: 10.1021/jacs.7b10643. Epub 2018 Jan 16. PubMed PMID: 29268601.

14: Haas RM, Hern Z, Sproules S, Hess CR. An Unsymmetric Ligand Framework for Noncoupled Homo- and Heterobimetallic Complexes. Inorg Chem. 2017 Dec 18;56(24):14738-14742. doi: 10.1021/acs.inorgchem.7b02294. Epub 2017 Nov 27. PubMed PMID: 29172466.

15: Huang SL, Liu N, Ling Y, Luo HK. Ir(III) -based Octahedral Metalloligands Derived Primitive Cubic Frameworks for Enhanced CO(2) /N(2) Separation. Chem Asian J. 2017 Dec 14;12(24):3110-3113. doi: 10.1002/asia.201701339. Epub 2017 Nov 14. PubMed PMID: 29057626.

16: Lau YH, Clegg JK, Price JR, Macquart RB, Todd MH, Rutledge PJ. Molecular Switches for any pH: A Systematic Study of the Versatile Coordination Behaviour of Cyclam Scorpionands. Chemistry. 2018 Feb 1;24(7):1573-1585. doi: 10.1002/chem.201703488. Epub 2017 Dec 27. PubMed PMID: 29052259.

17: Blahut J, Bernášek K, Gálisová A, Herynek V, Císařová I, Kotek J, Lang J, Matějková S, Hermann P. Paramagnetic (19)F Relaxation Enhancement in Nickel(II) Complexes of N-Trifluoroethyl Cyclam Derivatives and Cell Labeling for (19)F MRI. Inorg Chem. 2017 Nov 6;56(21):13337-13348. doi: 10.1021/acs.inorgchem.7b02119. PubMed PMID: 29048157.

18: Smolková R, Zeleňák V, Smolko L, Sabolová D, Kuchár J, Gyepes R. Novel Zn(II) complexes with non-steroidal anti-inflammatory ligand, flufenamic acid: Characterization, topoisomerase I inhibition activity, DNA and HSA binding studies. J Inorg Biochem. 2017 Dec;177:143-158. doi: 10.1016/j.jinorgbio.2017.09.005. Epub 2017 Sep 15. PubMed PMID: 28963956.

19: Munshi MU, Craig SM, Berden G, Martens J, DeBlase AF, Foreman DJ, McLuckey SA, Oomens J, Johnson MA. Preparation of Labile Ni(+)(cyclam) Cations in the Gas Phase Using Electron-Transfer Reduction through Ion-Ion Recombination in an Ion Trap and Structural Characterization with Vibrational Spectroscopy. J Phys Chem Lett. 2017 Oct 19;8(20):5047-5052. doi: 10.1021/acs.jpclett.7b02223. Epub 2017 Oct 4. PubMed PMID: 28961009; PubMed Central PMCID: PMC5677246.

20: Cabral AD, Murcar-Evans BI, Toutah K, Bancerz M, Rosa D, Yuen K, Radu TB, Ali M, Penkul A, Kraskouskaya D, Gunning PT. Structure-activity relationship study of ProxyPhos chemosensors for the detection of proximal phosphorylation and other phosphate species. Analyst. 2017 Oct 9;142(20):3922-3933. doi: 10.1039/c7an00722a. PubMed PMID: 28930308.